molecular formula C9H10BrCl2NO2 B6285741 methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride CAS No. 1822450-73-6

methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride

Cat. No.: B6285741
CAS No.: 1822450-73-6
M. Wt: 314.99 g/mol
InChI Key: XKPCYOQJDOLSBV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems.

Preparation Methods

The synthesis of methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity for certain biological targets. The compound may act by inhibiting or activating specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride can be compared with similar compounds such as:

  • Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

These compounds share similar structural features but differ in the position of the halogen atoms on the phenyl ring. This difference can influence their reactivity, binding affinity, and overall biological activity. This compound is unique due to its specific halogenation pattern, which can confer distinct properties and applications.

Properties

CAS No.

1822450-73-6

Molecular Formula

C9H10BrCl2NO2

Molecular Weight

314.99 g/mol

IUPAC Name

methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5;/h2-4,8H,12H2,1H3;1H

InChI Key

XKPCYOQJDOLSBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)Br)Cl)N.Cl

Purity

95

Origin of Product

United States

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